5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE
Overview
Description
5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazolone core, substituted with a nitrobenzylidene group and a piperazinyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common route includes the condensation of 3-nitrobenzaldehyde with 2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl-1-piperazine-1-thione under basic conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-aminobenzylidene)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one.
Reduction: Formation of 5-(3-nitrobenzyl)-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-nitrobenzylidene)-2-{4-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one
- 5-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-2-{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1,3-THIAZOL-4-ONE
Uniqueness
The unique combination of the nitrobenzylidene group and the piperazinyl-pyrazole moiety in this compound provides distinct chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-2-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-14-18(15(2)24(3)23-14)13-25-7-9-26(10-8-25)21-22-20(28)19(31-21)12-16-5-4-6-17(11-16)27(29)30/h4-6,11-12H,7-10,13H2,1-3H3/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCOULDYSXEEQB-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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